N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 162222-14-2
VCID: VC6879376
InChI: InChI=1S/C11H13Cl2NO/c1-7(15)14-11(2,3)8-4-9(12)6-10(13)5-8/h4-6H,1-3H3,(H,14,15)
SMILES: CC(=O)NC(C)(C)C1=CC(=CC(=C1)Cl)Cl
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

CAS No.: 162222-14-2

Cat. No.: VC6879376

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13

* For research use only. Not for human or veterinary use.

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide - 162222-14-2

Specification

CAS No. 162222-14-2
Molecular Formula C11H13Cl2NO
Molecular Weight 246.13
IUPAC Name N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/C11H13Cl2NO/c1-7(15)14-11(2,3)8-4-9(12)6-10(13)5-8/h4-6H,1-3H3,(H,14,15)
Standard InChI Key CNIGDEXRWSJDTC-UHFFFAOYSA-N
SMILES CC(=O)NC(C)(C)C1=CC(=CC(=C1)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-(3,5-Dichlorophenyl)propan-2-yl)acetamide features a propan-2-yl group bonded to an acetamide moiety, which is further substituted with a 3,5-dichlorophenyl ring. The IUPAC name, N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide, reflects this arrangement. The compound’s canonical SMILES string, CC(=O)NC(C)(C)C1=CC(=CC(=C1)Cl)Cl, encodes its branching and substitution pattern.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameN-[2-(3,5-dichlorophenyl)propan-2-yl]acetamidePubChem
InChI KeyCNIGDEXRWSJDTC-UHFFFAOYSA-NPubChem
Molecular FormulaC₁₁H₁₃Cl₂NOPubChem
Molecular Weight246.13 g/molPubChem

The dichlorophenyl group introduces steric hindrance and electronic effects that influence reactivity, while the acetamide moiety provides hydrogen-bonding capacity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step sequence:

  • Alkylation: Reaction of 3,5-dichlorobenzyl chloride with isopropylamine in dichloromethane or ethanol under reflux yields the secondary amine intermediate.

  • Acetylation: Treatment with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) forms the final acetamide.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
AlkylationIsopropylamine, EtOH, reflux, 12hUse of molecular sieves to absorb HCl
AcetylationAc₂O, pyridine, 0°C → RT, 6hSlow addition to control exothermicity

Industrial Manufacturing

Scalable production employs continuous flow chemistry to enhance heat transfer and reduce reaction times. Catalytic systems, such as immobilized lipases for acetylation, have been explored to improve atom economy.

Chemical Reactivity and Functionalization

Oxidation Reactions

Treatment with KMnO₄ in acidic media oxidizes the propan-2-yl group to a carboxylic acid, yielding 3,5-dichlorophenylacetic acid derivatives. This reaction is critical for generating bioactive metabolites in drug discovery.

Reduction Pathways

NaBH₄ in methanol reduces the acetamide to N-(2-(3,5-dichlorophenyl)propan-2-yl)amine, a potential precursor for urea derivatives.

Nucleophilic Substitution

The dichlorophenyl group undergoes substitution with NaOCH₃ in methanol, producing methoxy analogs. This reactivity mirrors trends observed in agrochemicals like chlorothalonil.

Research and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a building block for:

  • Antimicrobial agents: Structural analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.

  • Anti-inflammatory drugs: Acetamide derivatives modulate COX-2 expression in preclinical models.

Agrochemical Development

Chlorinated acetamides are precursors to herbicides targeting acetolactate synthase (ALS), though this compound’s specific agrochemical potential remains underexplored.

Biological Activity and Mechanism

Antimicrobial Properties

Preliminary assays suggest activity against Gram-positive bacteria, likely through membrane disruption or enzyme inhibition. Comparative data:

Table 3: Bioactivity Comparison with Analogues

CompoundTarget MicroorganismMIC (µg/mL)
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamideS. aureus16
N-(3,5-dichlorophenyl)propionamideE. coli>64

Putative Molecular Targets

Docking studies propose interaction with bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis. The dichlorophenyl group may occupy hydrophobic pockets adjacent to the active site.

Comparative Analysis with Structural Analogues

N-(3,5-Dichlorophenyl)acetamide

Lacks the propan-2-yl group, reducing steric bulk and altering pharmacokinetics. Shows lower antimicrobial potency (MIC = 32 µg/mL vs. S. aureus).

N-(3,5-Dichlorophenyl)propionamide

The extended alkyl chain enhances lipophilicity but may impede membrane permeation, explaining its reduced activity against E. coli.

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